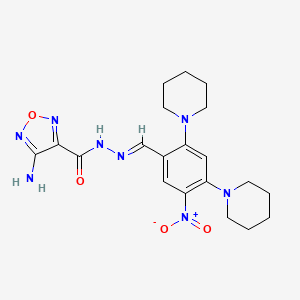![molecular formula C18H18N2O2S B3864204 5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Übersicht
Beschreibung
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EAB-515, and it has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of EAB-515 involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, EAB-515 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
EAB-515 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, EAB-515 has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EAB-515 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, EAB-515 has been found to be relatively non-toxic, making it a potential candidate for further development. However, one limitation of using EAB-515 is that it is a synthetic compound, which may limit its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions that could be explored in relation to EAB-515. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in treating different types of cancer. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of EAB-515. Finally, further studies could explore the potential applications of EAB-515 in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, EAB-515 is a synthetic compound that has potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties and reduce inflammation, making it a potential treatment for various diseases. While there are limitations to using EAB-515, future research could explore its potential applications in other areas and optimize its synthesis method.
Wissenschaftliche Forschungsanwendungen
EAB-515 has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, EAB-515 has been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-ethoxy-2-(2-pyridin-2-ylethyliminomethyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-14-6-7-16-15(11-14)18(21)17(23-16)12-19-10-8-13-5-3-4-9-20-13/h3-7,9,11-12,21H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGDTSGGDTDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3864123.png)

![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3864133.png)

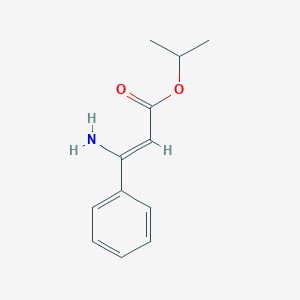
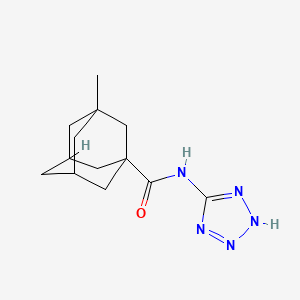
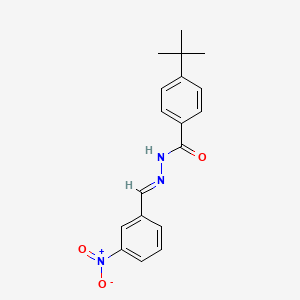

![1-(2-furyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B3864185.png)
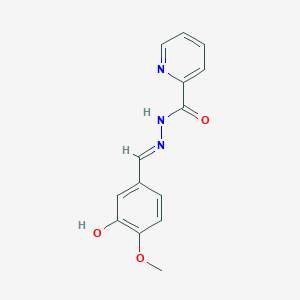
![6-chloro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B3864208.png)
